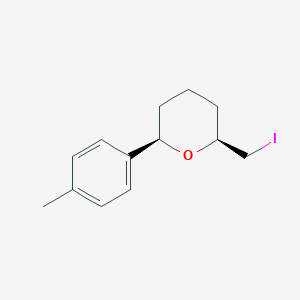
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran is a synthetic organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of an iodomethyl group and a p-tolyl group attached to a tetrahydropyran ring. The stereochemistry of the compound is defined by the (2S,6R) configuration, indicating the specific spatial arrangement of the substituents on the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a variety of methods, such as the acid-catalyzed cyclization of a suitable precursor.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction. This step often involves the use of iodine and a suitable halogenating agent under controlled conditions.
Attachment of the P-tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can yield the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include hydrocarbons.
Aplicaciones Científicas De Investigación
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S,6R)-2-(Chloromethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,6R)-2-(Bromomethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,6R)-2-(Hydroxymethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran lies in its iodomethyl group, which imparts distinct reactivity and properties compared to its chloro, bromo, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H17IO |
|---|---|
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
(2S,6R)-2-(iodomethyl)-6-(4-methylphenyl)oxane |
InChI |
InChI=1S/C13H17IO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
GCYUMQHRLBUPGH-QWHCGFSZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |
SMILES canónico |
CC1=CC=C(C=C1)C2CCCC(O2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
